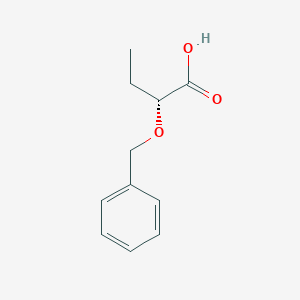
Quinoxalin-5-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula C9H10ClN3. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-5-ylmethanamine hydrochloride typically involves the reaction of quinoxaline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid.
Reduction: Reduction reactions can convert it to quinoxalin-5-ylmethanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline-5-carboxylic acid.
Reduction: Quinoxalin-5-ylmethanol.
Substitution: Various quinoxaline derivatives with different functional groups.
Scientific Research Applications
Quinoxalin-5-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Quinoxaline derivatives are investigated for their potential use in treating cancer, schizophrenia, and other diseases.
Industry: It is used in the development of materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of quinoxalin-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Quinoxalin-5-ylmethanamine: A closely related compound with similar chemical properties.
Quinolines: Compounds with a similar bicyclic structure but different functional groups.
Quinolones: Known for their antibacterial activity, these compounds share structural similarities with quinoxalines
Uniqueness: Quinoxalin-5-ylmethanamine hydrochloride stands out due to its specific substitution pattern on the quinoxaline ring, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
quinoxalin-5-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-6-7-2-1-3-8-9(7)12-5-4-11-8;/h1-5H,6,10H2;1H |
InChI Key |
QITPEBAQPBSIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



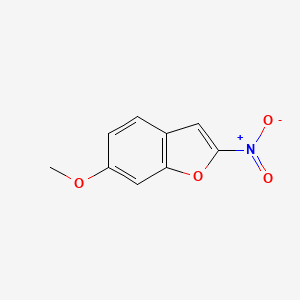
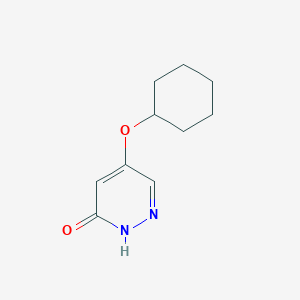

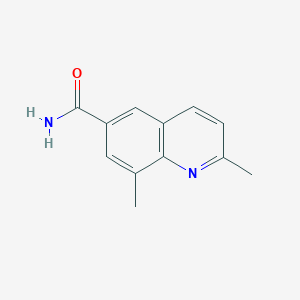
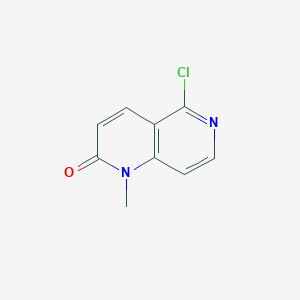
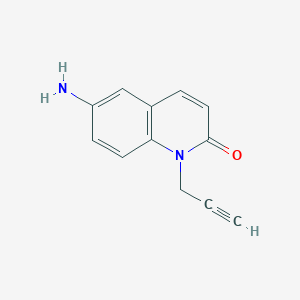




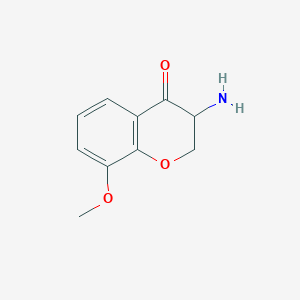
![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)
